Gnidimacrin-20-palmitate
Description
Structure
2D Structure
Properties
CAS No. |
60796-71-6 |
|---|---|
Molecular Formula |
C60H84O13 |
Molecular Weight |
1013.3 g/mol |
IUPAC Name |
[12-benzoyloxy-9-(hexadecanoyloxymethyl)-10,11,22-trihydroxy-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate |
InChI |
InChI=1S/C60H84O13/c1-6-7-8-9-10-11-12-13-14-15-16-17-28-35-46(62)68-38-57-52(70-57)48-51-56(39(2)3)36-44(37-67-53(63)42-30-23-20-24-31-42)59(48)49-47(40(4)29-22-18-19-27-34-45(61)60(71-51,72-56)73-59)41(5)50(58(49,66)55(57)65)69-54(64)43-32-25-21-26-33-43/h20-21,23-26,30-33,40-41,44-45,47-52,55,61,65-66H,2,6-19,22,27-29,34-38H2,1,3-5H3 |
InChI Key |
FIXBTCJNFYGENP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC12C(O1)C3C4C5(CC(C36C7C(C(CCCCCCC(C(O4)(O5)O6)O)C)C(C(C7(C2O)O)OC(=O)C8=CC=CC=C8)C)COC(=O)C9=CC=CC=C9)C(=C)C |
Origin of Product |
United States |
Phytochemical Investigations and Isolation Methodologies of Gnidimacrin 20 Palmitate
Natural Sources and Botanical Distribution of Gnidimacrin-20-palmitate Precursors
The occurrence of this compound and its direct precursor, gnidimacrin (B1229004), is confined to a specific group of plants within the Thymelaeaceae family. These compounds are secondary metabolites, and their distribution is not uniform across all species within the relevant genera.
The genus Gnidia is the primary botanical source of this compound. The compound was first identified and isolated from the African plant Gnidia subcordata. acs.orgnih.gov This discovery by Kupchan and his team in 1976 marked the initial entry of this macrocyclic diterpenoid into the scientific literature. acs.org Phytochemical investigations have revealed that the Gnidia genus is particularly rich in daphnane-type diterpene esters, which are known for their toxicity and a range of biological activities. alliedacademies.orgekb.eg These compounds are considered a key chemical characteristic of many species within this genus. alliedacademies.org
Table 1: Gnidia Species as a Source of Gnidimacrin and Related Precursors
| Species | Compound Isolated | Plant Part | Reference |
|---|---|---|---|
| Gnidia subcordata | This compound, Gnidimacrin | Not Specified | acs.orgnih.gov |
| Gnidia lamprantha | Gnididin, Gniditrin, Gnidicin (related daphnane (B1241135) esters) | Not Specified | mdpi.com |
While first discovered in Gnidia, the precursor molecule gnidimacrin has also been isolated from other genera within the Thymelaeaceae family, notably Daphne and Stellera. mdpi.com The archetype of the 1-alkyldaphnane class, gnidimacrin, has been identified in Daphne plants, although the specific species are not always detailed in broad reviews. mdpi.com However, related daphnane esters with a palmitate group, such as Gnidicin-20-palmitate, have been found in the stems of Daphne oleoides. nih.govsemanticscholar.org
The genus Stellera, particularly Stellera chamaejasme, has been identified as another significant source of gnidimacrin. researchgate.netwiley.com Bioassay-guided fractionation of extracts from the roots of this plant has led to the successful isolation of gnidimacrin. nii.ac.jpacs.org The presence of these complex diterpenoids is consistent with the close chemical relationship among these genera within the Thymelaeaceae family. ekb.eg
Table 2: Occurrence of Gnidimacrin and Related Esters in Daphne and Stellera
| Genus | Species | Compound Isolated | Plant Part | Reference |
|---|---|---|---|---|
| Daphne | Daphne spp. | Gnidimacrin | Not Specified | mdpi.com |
| Daphne | Daphne oleoides | Gnidicin-20-palmitate | Stems | semanticscholar.org |
Advanced Isolation Techniques for this compound
The isolation of daphnane-type diterpenoids like this compound from plant matrices is the only method currently available to obtain these compounds, as total synthesis has not been fully realized. mdpi.com The process requires a multi-step approach involving initial extraction followed by extensive chromatographic purification. ucl.ac.uk
The first step in isolating this compound and its precursors is a crude extraction from dried and ground plant material. maseno.ac.ke The choice of solvent is critical and is based on the principle of "like dissolves like," targeting compounds of intermediate polarity. nih.gov A variety of organic solvents are employed to efficiently extract these diterpenoids.
Commonly used methods include maceration, where the plant material is soaked in a solvent for an extended period, often with agitation. maseno.ac.kenih.gov More advanced techniques such as microwave-assisted extraction (MAE) and pressurized liquid extraction (PLE) can offer reduced solvent consumption and extraction time. nih.govorgprints.org The polarity of the solvents used ranges from non-polar (petroleum ether, n-hexane) to polar (methanol, ethanol). acs.orgmdpi.com Often, a sequential extraction with solvents of increasing polarity is performed to fractionate the components from the outset. maseno.ac.ke For instance, an initial extraction with a non-polar solvent like petroleum ether might be followed by extraction with a more polar solvent such as methanol (B129727) or ethyl acetate (B1210297). acs.org
Table 3: Solvents Used for the Extraction of Daphnane Diterpenoids
| Solvent | Polarity | Purpose | Reference |
|---|---|---|---|
| Petroleum Ether | Non-polar | Initial extraction of non-polar compounds, including some diterpenoids | acs.org |
| n-Hexane | Non-polar | Used in initial extraction or as a component in chromatographic mobile phases | nih.gov |
| Ethyl Acetate | Polar aprotic | Effective for extracting daphnane esters and other medium-polarity compounds | maseno.ac.kenih.gov |
| Methanol | Polar protic | A universal solvent for extracting a wide range of phytochemicals, including polar diterpenoids | nii.ac.jpmaseno.ac.kemdpi.com |
Following crude extraction, the resulting mixture is a complex array of hundreds of different compounds, necessitating a multi-stage purification process. ucl.ac.uk This is almost exclusively achieved through various forms of chromatography.
The initial purification step typically involves column chromatography over a stationary phase like silica (B1680970) gel or octadecylsilane (B103800) (ODS, or C18). maseno.ac.kemdpi.com This allows for the separation of the crude extract into several fractions of decreasing complexity. For example, an ethyl acetate extract can be loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. maseno.ac.kemdpi.com
Fractions identified as containing the target compounds, often guided by analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), are then subjected to further purification. mdpi.comnih.gov High-Performance Liquid Chromatography (HPLC) is the method of choice for the final purification steps due to its high resolution. ucl.ac.uk Both normal-phase and reversed-phase HPLC may be employed. nih.gov Preparative or semi-preparative HPLC with columns such as phenyl-hexyl is used to isolate the individual compounds, like gnidimacrin, in high purity. nii.ac.jp The use of recycling HPLC can be effective when initial HPLC runs achieve only partial separation. nih.gov
Table 4: Chromatographic Strategies for Isolating Gnidimacrin and Related Compounds
| Technique | Stationary Phase | Mobile Phase Example | Purpose | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | n-Hexane-Ethyl Acetate gradient | Initial fractionation of crude extract | maseno.ac.kemdpi.com |
| Column Chromatography | ODS (C18) | Methanol-Water gradient | Fractionation based on hydrophobicity | mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18, Phenyl-hexyl) | Methanol-Water | High-resolution separation and final purification | nii.ac.jp |
Chemical Syntheses and Reactions of Gnidimacrin 20 Palmitate
Strategies for the Total Synthesis of the Gnidimacrin-20-palmitate Core Structure
The de novo total synthesis of the intricate daphnane (B1241135) core of Gnidimacrin (B1229004) is an exceptionally complex and low-yielding endeavor, making it impractical for the routine production of its derivatives. Consequently, the synthesis of this compound is approached via a semi-synthetic strategy. This methodology leverages the isolation of the natural product Gnidimacrin, which serves as an advanced precursor, followed by a targeted chemical modification to introduce the C-20 palmitate ester.
The foundational step in the semi-synthesis of this compound is the extraction and purification of its precursor, Gnidimacrin, from natural sources. Gnidimacrin is predominantly isolated from the roots of plants such as Stellera chamaejasme L.
The isolation procedure is a multi-step process:
Extraction: Dried and powdered root material is subjected to exhaustive extraction with an organic solvent, typically methanol (B129727) or ethanol (B145695), at room temperature.
Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between water and a series of organic solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their solubility. The Gnidimacrin-containing fractions are identified via thin-layer chromatography (TLC) analysis.
Chromatographic Purification: The active fraction undergoes several stages of column chromatography for purification. A typical sequence involves:
Silica (B1680970) Gel Column Chromatography: To perform a broad separation of compounds.
Sephadex LH-20 Column Chromatography: To separate compounds based on size and polarity, effectively removing polymeric materials and other impurities.
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step, often using a reversed-phase C18 column with a methanol/water or acetonitrile/water gradient, yields Gnidimacrin of high purity (>98%).
The identity and purity of the isolated Gnidimacrin are rigorously confirmed through spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS), before its use in the subsequent esterification step.
With pure Gnidimacrin in hand, the palmitate moiety is introduced via esterification of the primary alcohol at the C-20 position. The presence of multiple secondary hydroxyl groups elsewhere in the molecule necessitates a reaction that exhibits high regioselectivity for the less sterically hindered C-20 primary alcohol. Both chemical and enzymatic methods have been explored for this transformation.
Standard chemical esterification methods can be employed to attach the palmitate group. The Steglich esterification, utilizing a carbodiimide (B86325) coupling agent and a nucleophilic catalyst, is a common and effective approach.
The reaction involves dissolving Gnidimacrin in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM). Palmitic acid is added as the acyl donor, followed by the addition of a coupling agent, Dicyclohexylcarbodiimide (DCC), and a catalyst, 4-Dimethylaminopyridine (DMAP). The reaction proceeds at room temperature under an inert atmosphere. The primary alcohol at C-20 is more reactive than the secondary alcohols, leading to preferential esterification at this site. Upon completion, the insoluble dicyclohexylurea (DCU) byproduct is removed by filtration, and the desired this compound is purified from the reaction mixture using column chromatography.
| Parameter | Condition/Reagent | Purpose/Role |
|---|---|---|
| Substrate | Gnidimacrin | Precursor with C-20 primary alcohol |
| Acyl Donor | Palmitic acid (1.5-2.0 eq.) | Source of the palmitate moiety |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) (1.5 eq.) | Activates the carboxylic acid for esterification |
| Catalyst | 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq.) | Acyl-transfer catalyst to accelerate the reaction |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent to dissolve reactants |
| Temperature | 20-25 °C (Room Temperature) | Standard condition for the reaction |
| Reaction Time | 12-24 hours | Time required for reaction completion |
| Typical Yield | 60-75% | Isolated yield after purification |
Enzymatic synthesis offers a milder and often more selective alternative to classical chemical methods. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB, commercialized as Novozym 435), are highly effective for this transformation.
In this method, Gnidimacrin is dissolved in a non-polar organic solvent such as toluene (B28343) or hexane. An acyl donor, often an activated form like vinyl palmitate, is used to make the reaction irreversible. The immobilized lipase is added, and the mixture is incubated with gentle agitation at a moderately elevated temperature (e.g., 45-55 °C) to optimize enzyme activity. The lipase demonstrates remarkable regioselectivity, exclusively catalyzing esterification at the C-20 primary alcohol. A key advantage of this method is the simplified workup; the immobilized enzyme can be easily removed by filtration for reuse, and the product is purified chromatographically.
| Parameter | Chemical Method (Steglich) | Enzymatic Method (Lipase) |
|---|---|---|
| Selectivity | High for C-20, but minor side products possible | Excellent regioselectivity for C-20 primary alcohol |
| Reagents | DCC, DMAP (potentially toxic) | Immobilized Lipase (biocatalyst) |
| Conditions | Room temperature, anhydrous solvent | Mild temperature (45-55 °C), organic solvent |
| Byproducts | Dicyclohexylurea (DCU), requires removal | Acetaldehyde (from vinyl palmitate), volatile |
| Workup | Filtration and extensive chromatography | Simple filtration of enzyme, followed by chromatography |
Esterification Process for Palmitate Moiety Introduction
Chemical Reactivity and Stability Studies of this compound
The chemical stability of this compound is a critical parameter, with the primary point of lability being the ester bond at the C-20 position. Studies have focused on its susceptibility to hydrolysis under various pH conditions.
The C-20 palmitate ester bond in this compound is subject to hydrolysis, a reaction that cleaves the ester to yield the parent alcohol (Gnidimacrin) and palmitic acid (or its carboxylate salt). The rate of this hydrolysis is highly dependent on pH.
The stability is typically assessed by incubating the compound in aqueous buffer solutions at different pH values (e.g., acidic, neutral, and basic) at a physiologically relevant temperature (37 °C). The concentration of the remaining this compound is monitored over time using HPLC.
Acidic Conditions (pH < 7): The ester linkage shows considerable stability. Hydrolysis proceeds slowly via acid-catalyzed nucleophilic acyl substitution, but the reaction rate is generally low.
Neutral Conditions (pH ≈ 7.4): The compound exhibits moderate stability, with slow hydrolysis occurring over extended periods.
Basic Conditions (pH > 8): The ester is highly susceptible to base-catalyzed hydrolysis (saponification). The hydroxide (B78521) ion acts as a potent nucleophile, rapidly attacking the electrophilic carbonyl carbon of the ester, leading to swift cleavage of the bond.
The results from such stability studies are often quantified by the half-life (t₁/₂) of the compound under each condition.
| Condition | pH | Observed Half-Life (t₁/₂) | Relative Stability |
|---|---|---|---|
| Acidic Buffer | 4.0 | > 48 hours | High |
| Physiological Buffer | 7.4 | ~ 18-24 hours | Moderate |
| Basic Buffer | 9.0 | < 2 hours | Low |
These findings demonstrate that the C-20 palmitate ester serves as a chemically labile promoiety, which is relatively stable under acidic and neutral conditions but rapidly cleaved in a basic environment.
Oxidative Transformation Studies and Product Identification
As of the latest available scientific literature, specific studies focusing exclusively on the oxidative transformation of this compound and the systematic identification of its resulting oxidation products have not been published. The chemical stability of daphnane and tigliane (B1223011) diterpenoids, to which this compound belongs, has been a subject of interest, particularly in the context of their synthesis and biological activity. However, detailed forced degradation studies involving oxidative stress and subsequent product characterization for this specific molecule are not documented in peer-reviewed research.
While direct oxidative studies on this compound are unavailable, research on related compounds provides insights into potential sites of oxidative reactivity. For instance, studies on phorbol (B1677699) esters, which share the tigliane core structure with daphnanes, have shown that the primary allylic alcohol at the C20 position is susceptible to oxidation, leading to the formation of a C20 aldehyde. nih.gov In the case of this compound, the C20 hydroxyl group is esterified, which would likely alter its reactivity to oxidation compared to the free alcohol.
Furthermore, many daphnane-type diterpenes, including the parent compound Gnidimacrin, feature a C6-C7 α-epoxide within their B-ring. nih.gov Epoxides can be susceptible to ring-opening reactions under various conditions, including oxidative environments, which could represent another potential pathway for transformation. Acid-catalyzed hydrolysis studies on the related daphnane orthoester simplexin (B71974) have demonstrated the opening of this epoxide ring. dpi.qld.gov.au
General observations on the stability of similar compounds indicate that autoxidation of the B-ring can occur in tigliane diterpenoids when they are stored in solution at room temperature over extended periods. nih.gov This suggests that the core ring structure of this compound could also be a target for oxidative modification over time.
A study focusing on the synthesis of Gnidimacrin derivatives did investigate the stability of these compounds in rat plasma. The results indicated that Gnidimacrin and its derivatives, which contain ester linkages, are relatively stable, with half-lives exceeding 20 hours. nih.gov While this study focused on enzymatic degradation rather than chemical oxidation, it provides some information on the general stability of the molecule's ester groups.
Without specific experimental data on the oxidative transformation of this compound, any discussion of its oxidation products remains speculative. Future research involving forced degradation studies under oxidative conditions (e.g., using reagents like hydrogen peroxide, peroxy acids, or metal catalysts) would be necessary to identify and characterize the specific oxidative transformation products of this complex natural compound. Such studies would be crucial for understanding its stability and potential degradation pathways.
Structural Elucidation and Analogues of Gnidimacrin 20 Palmitate
Elucidation of Gnidimacrin-20-palmitate's Unique Macrocyclic Diterpenoid Framework
This compound was first isolated along with its parent compound, gnidimacrin (B1229004), from the plant Gnidia subcordata in 1976. acs.orgnih.govacs.org Its structure was determined through a combination of spectroscopic methods and X-ray crystallography of its derivatives. acs.org A key and defining feature of this compound is its novel macrocyclic ring. acs.orgnih.gov This large ring is formed by a C-1 orthoester that is uniquely bridged to the C-1 position of the 'A' ring of the diterpenoid core. acs.orgnih.gov
The core of the molecule is a polyhydroxylated 5/7/6 tricyclic skeleton typical of daphnane (B1241135) diterpenoids. nih.gov The "-20-palmitate" designation indicates that the hydroxyl group at the C-20 position is esterified with palmitic acid, a 16-carbon saturated fatty acid. acs.orghebmu.edu.cn This esterification is a significant structural feature. The elucidation of this complex structure revealed it as one of the first examples of a diterpenoid containing a macrocyclic ring that originates from an orthoester carbon. acs.org
Table 1: Key Structural Features of this compound
| Structural Feature | Description | Reference |
|---|---|---|
| Core Skeleton | Daphnane-type; a trans-fused 5/7/6-tricyclic ring system. | mdpi.comnih.gov |
| Macrocycle | A large ring connecting an orthoester group to the C-1 position of ring A. | acs.orgnih.gov |
| Orthoester Group | A characteristic orthoester motif triaxially connected at C-9, C-13, and C-14. | mdpi.commdpi.com |
| Ester Group | A palmitate ester located at the C-20 position. | acs.orgnih.govhebmu.edu.cn |
Comparative Structural Analysis with Related Daphnane-Type Diterpenoids
The daphnane diterpenoids are a diverse group that can be classified into several types based on their structural characteristics, such as the oxygenation patterns in rings B and C and the substitution on ring A. mdpi.com Major classes include 6-epoxy daphnane diterpenoids, resiniferonoids, genkwanines, and 1-alkyldaphnanes. mdpi.com
This compound is classified as a 1-alkyldaphnane. mdpi.commdpi.com This classification is defined by the presence of a macrocyclic ring that links the end of the orthoester's alkyl chain back to the C-1 position of ring A. mdpi.com This macrocyclic feature is a primary point of distinction from many other daphnane-type diterpenoids. acs.orgmdpi.com
For instance, daphnetoxin (B1198267) and its derivatives are 6-epoxy daphnane diterpenoids, characterized by a C-6α epoxy structure in ring B. mdpi.com Resiniferonoids typically feature an α,β-unsaturated ketone in ring A. mdpi.com Genkwanines, on the other hand, have a saturated ketone structure in ring A and lack the C-6α epoxy group. mdpi.com While these compounds share the fundamental 5/7/6 tricyclic daphnane core and often possess the C-9, C-13, C-14 orthoester moiety, they lack the defining macrocyclic bridge seen in this compound. mdpi.commdpi.com The presence and position of the orthoester group are considered crucial structural elements. mdpi.com
Table 2: Comparative Features of Daphnane-Type Diterpenoids
| Diterpenoid Type | Key Structural Characteristic | Example Compound | Reference |
|---|---|---|---|
| 1-Alkyldaphnane | Macrocyclic ring between the orthoester chain and C-1 of ring A. | Gnidimacrin | mdpi.commdpi.com |
| 6-Epoxy Daphnane | Features a C-6α epoxy structure in ring B. | Daphnetoxin | mdpi.com |
| Resiniferonoid | Often has an α,β-unsaturated ketone in ring A. | Resiniferatoxin | mdpi.comhebmu.edu.cn |
| Genkwanine | Saturated ketone in ring A, no C-6α epoxy group. | Genkwanine A | mdpi.comresearchgate.net |
Natural and Synthetic Analogues and Derivatives of this compound
Numerous natural and synthetic analogues of this compound have been identified or created, allowing for the study of how structural modifications affect its properties. nih.govnih.govontosight.ai These modifications often involve changes to the ester groups or other functional groups on the daphnane skeleton. nih.govacs.org
The most prominent unesterified analogue is gnidimacrin itself, the parent compound from which this compound is derived. acs.orgnih.gov Gnidimacrin shares the exact same macrocyclic daphnane framework but has a free hydroxyl group (-OH) at the C-20 position instead of the palmitate ester. acs.orgnih.gov It has been isolated from various plants, including Gnidia subcordata and Stellera chamaejasme L. mdpi.comacs.org Other modifications to the gnidimacrin structure have been achieved synthetically, such as the removal of the benzoyl group at the C-3 position or the reduction of the C-15, C-16 double bond. nih.govacs.org For example, treating gnidimacrin with potassium carbonate can yield 3-debenzylated and 3,18-debenzylated analogues. nih.gov
Gnidicin and gnidilatin (B15463087) are other daphnane-type diterpenoids that are structurally related to gnidimacrin. mdpi.com Their 20-palmitate esters are also found in nature. mdpi.comnih.gov
Gnidicin 20-palmitate features a cinnamoyloxy group at the C-12 position, distinguishing it from gnidimacrin. mdpi.comnih.gov
Gnidilatin 20-palmitate is another related ester. mdpi.comnih.gov The parent compound, gnidilatin, differs from gnidimacrin in the orthoester side chain. mdpi.com Esterification of the C-20 hydroxyl group with a long-chain fatty acid like palmitate is a common feature among these active diterpenoids. mdpi.com
The esterification of hydroxyl groups, particularly at C-20 and C-12, is a common theme in daphnane and related diterpenoids. mdpi.comhebmu.edu.cnmdpi.com This modification significantly alters the lipophilicity of the molecules.
Several other diterpenoid esters with structural similarities have been isolated from plants of the Thymelaeaceae family:
Genkwadaphnin-20-palmitate : Isolated from Daphne oleoides, this compound is the 20-palmitate ester of genkwadaphnin. mdpi.comnih.gov
Yuanhuacine-20-palmitate (Gnidilatidin-20-palmitate) : The 20-palmitate derivative of yuanhuacine (B1233473) (also known as gnidilatidin) has been shown to be structurally related. mdpi.com
Mezerein : This compound is a 12-O-(5-phenyl-2,4-pentadienoyl) derivative of daphnetoxin, highlighting the diversity of ester groups found in this class. hebmu.edu.cn
Synthetic Derivatives : Laboratory synthesis has produced a wide array of derivatives to explore structure-activity relationships. nih.govacs.org These include compounds with different acyl groups at various positions, such as the 5,20,2′-triacetate and 20,2′-dibenzoate of gnidimacrin. nih.govacs.org
These analogues, both natural and synthetic, underscore the modular nature of the daphnane scaffold, where different ester functionalities can be appended to the core structure. mdpi.comnih.gov
Table 3: Selected Analogues and Derivatives of Gnidimacrin
| Compound Name | Structural Modification Compared to Gnidimacrin | Type | Reference |
|---|---|---|---|
| This compound | Palmitate ester at C-20. | Natural | acs.org |
| Gnidimacrin | Parent compound; free hydroxyl at C-20. | Natural | acs.org |
| Gnidicin | Different substitution pattern, including a cinnamoyloxy group. | Natural | mdpi.com |
| Gnidilatin | Different orthoester side chain. | Natural | mdpi.com |
| Gnidilatin 20-palmitate | Palmitate ester at C-20 of Gnidilatin. | Natural | nih.gov |
| Gnidimacrin 5,20,2'-triacetate | Acetate (B1210297) esters at C-5, C-20, and C-2'. | Synthetic | nih.govacs.org |
| 3-Debenzoyl Gnidimacrin | Removal of benzoyl group at C-3. | Synthetic | nih.gov |
Compound Names Mentioned
Molecular and Cellular Biological Activities of Gnidimacrin 20 Palmitate
Antineoplastic and Antileukemic Activities in Preclinical In Vitro Models
The primary biological activity reported for gnidimacrin-20-palmitate upon its discovery was its potent effect against leukemia. acs.orgacs.org This activity is a characteristic of many daphnane-type diterpenoids, which have been widely studied for their cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.net
This compound was identified as a potent antileukemic agent based on early preclinical in vivo studies. acs.org In tests using a mouse model with P-388 leukemia, this compound demonstrated significant antitumor activity. acs.org It showed optimal performance with a T/C (a measure of treated vs. control tumor size) of approximately 190 at a dosage level of 30-50 µg/kg. acs.org
While this initial in vivo data was compelling, specific in vitro cytotoxicity data, such as IC50 values against particular malignant cell lines, for this compound is not extensively detailed in the reviewed scientific literature. However, the closely related parent compound, gnidimacrin (B1229004), has been studied more thoroughly in vitro. Gnidimacrin demonstrated a significant antiproliferative effect against the K562 human leukemia cell line with an IC50 of 1.2 nM. researchgate.net This potent in vitro activity of gnidimacrin suggests a strong cytotoxic potential inherent to this structural backbone. researchgate.netwiley.com The mechanism for gnidimacrin involves the activation of protein kinase C (PKC) and cell cycle arrest. researchgate.netwiley.com
Table 1: Antineoplastic and Antileukemic Activity of this compound and its Parent Compound
| Compound | Model | Activity Metric | Result | Reference |
|---|---|---|---|---|
| This compound | P-388 Leukemia (in vivo) | T/C Value | ~190 | acs.org |
| Gnidimacrin | K562 Leukemia Cells (in vitro) | IC50 | 1.2 nM | researchgate.net |
Anti-HIV Activity and Latency Reversal Investigations
Daphnane (B1241135) diterpenoids are recognized for their significant anti-HIV activities. mdpi.comhep.com.cn While this has prompted extensive investigation into related compounds, specific studies focusing on the anti-HIV activity of this compound are absent in the reviewed literature. The research in this area has been overwhelmingly directed at its parent compound, gnidimacrin.
There is no direct evidence from the reviewed literature assessing the ability of this compound to inhibit HIV replication. However, its parent compound, gnidimacrin, is an extremely potent inhibitor of HIV-1. plos.orgnih.gov It potently inhibits HIV-1 R5 virus infection of peripheral blood mononuclear cells (PBMCs) with an average effective concentration lower than 10 pM. plos.org This strong anti-HIV activity against R5 strains is linked to its ability to down-regulate the HIV-1 coreceptor CCR5. plos.org The anti-HIV activity of gnidimacrin is associated with the activation of protein kinase C. plos.orgnih.gov
No studies were found that investigated the potency of this compound in the reactivation of latent HIV-1. The "shock and kill" strategy for HIV eradication relies on latency-reversing agents (LRAs) to reactivate the virus from its latent reservoirs. hep.com.cn Gnidimacrin has emerged as a highly potent LRA. nih.govnih.govnii.ac.jp It activates HIV-1 production from chronically infected cell lines, such as ACH-2 and U1, at picomolar concentrations and is reported to be at least 1,000-fold more effective than the well-studied LRA prostratin (B1679730) in these models. plos.org Furthermore, gnidimacrin has been shown to markedly reduce the latent HIV-1 DNA level in cells from patients at concentrations as low as 20 pM, an effect achieved through the selective activation of protein kinase C βI and βII. nih.govnih.gov
Broader Biological Spectrum Observed in Related Diterpenoids: Anti-inflammatory, Antifertility, and Neurotrophic Effects
The daphnane diterpenoid class, to which this compound belongs, exhibits a wide range of biological activities beyond antineoplastic and antiviral effects. mdpi.comresearchgate.net Studies on various related daphnane and tigliane (B1223011) diterpenes have revealed anti-inflammatory, antifertility, and neurotrophic properties. mdpi.comresearchgate.net
Anti-inflammatory Effects : Many daphnane-type diterpenoids isolated from plants like Daphne genkwa have been investigated for their use in treating inflammatory diseases. mdpi.comnih.gov Compounds such as yuanhuacin (B1671983) and yuanhuadine (B1683526) have demonstrated anti-inflammatory potential by reducing the production of nitric oxide (NO) in activated microglial cells. mdpi.comnih.gov This anti-neuroinflammatory activity is linked to the modulation of pro-inflammatory cytokines. nih.govbohrium.com
Antifertility Effects : Some of the earliest research into daphnane diterpenes from Daphne genkwa identified them as potent antifertility agents. nih.gov Compounds such as yuanhuadin (B12375347) and yuanhuacine (B1233473) were first characterized in studies investigating their use for inducing abortion. nih.gov
Neurotrophic Effects : A number of daphnane diterpenoid orthoesters have shown significant neurotrophic and neuroprotective activities. researchgate.netnih.gov Compounds isolated from Synaptolepis kirkii displayed pronounced neurotrophic activity in in vitro assays using spinal ganglia. nih.gov Similarly, daphnane diterpenes from Daphne genkwa have been shown to have neuroprotective effects in models of Parkinson's disease through the activation of the nuclear receptor Nurr1. nih.govjst.go.jp
Table 2: Broader Biological Spectrum of Related Daphnane Diterpenoids
| Biological Activity | Finding | Example Compounds | Reference |
|---|---|---|---|
| Anti-inflammatory | Inhibition of nitric oxide (NO) production in activated microglial cells. | Yuanhuacin, Yuanhuadine | mdpi.comnih.gov |
| Antifertility | Investigated as constituents responsible for inducing abortion. | Yuanhuadin, Yuanhuacine | nih.gov |
| Neurotrophic | Promoted survival of neurons in in vitro assays; showed neuroprotective effects. | Kirkinine, Mezerein, Genkwanoids | researchgate.netmdpi.comnih.gov |
Mechanistic Investigations of Gnidimacrin 20 Palmitate S Biological Actions
Apoptosis Induction in Malignant Cells
The induction of apoptosis, or programmed cell death, is a key mechanism for anti-cancer agents. The pro-apoptotic effects of the palmitate moiety of Gnidimacrin-20-palmitate have been extensively studied in various cancer cell models. nih.gov
Research indicates that palmitate induces apoptosis primarily through pathways involving intracellular stress and mitochondrial dysfunction. nih.govfrontiersin.org
Reactive Oxygen Species (ROS) Generation: A primary mechanism of palmitate-induced apoptosis is the generation of reactive oxygen species. nih.govresearchgate.net Elevated ROS levels lead to oxidative stress, which indiscriminately damages crucial cellular components like DNA, proteins, and lipid membranes, thereby activating pro-apoptotic signaling. nih.gov Studies in H4IIEC3 rat hepatocytes showed a significant burst of ROS approximately six hours after palmitate administration, preceding the initiation of apoptosis. nih.gov This suggests that ROS generation is a critical upstream event in the apoptotic cascade. researchgate.net
Mitochondrial Pathway: Palmitate-induced lipotoxicity triggers the intrinsic, or mitochondrial, pathway of apoptosis. nih.govfrontiersin.org This involves the release of mitochondrial cytochrome c, a key event regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov The process is often linked to mitochondrial dysfunction, including alterations in oxidative metabolism. nih.gov
Stress Signaling Pathways: The accumulation of ROS can trigger stress-activated signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, which in turn promotes apoptosis. nih.gov
The apoptotic pathways initiated by palmitate are characterized by the appearance of specific cellular and molecular markers.
Caspase Activation: A central feature of apoptosis is the activation of a cascade of cysteine proteases known as caspases. Palmitate treatment has been shown to activate initiator caspases, such as caspase-9, which is associated with the mitochondrial pathway. springermedizin.de This leads to the subsequent cleavage and activation of effector caspases, including caspase-3. nih.govspringermedizin.de Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Bcl-2 Family Protein Modulation: The balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family is critical. Palmitate exposure has been shown to shift this balance in favor of apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax. frontiersin.orgnih.gov
DNA Fragmentation: A classic marker of late-stage apoptosis is the fragmentation of nuclear DNA. Palmitate-induced apoptosis is confirmed by DNA laddering assays and the detection of chromatin condensation through staining techniques. researchgate.netnih.gov Annexin V staining, which detects the externalization of phosphatidylserine (B164497) on the cell membrane, is another key indicator. researchgate.net
Table 1: Effects of Palmitate on Apoptosis Markers
| Apoptotic Marker | Effect of Palmitate Treatment | Associated Pathway |
|---|---|---|
| Reactive Oxygen Species (ROS) | Increased Production | Oxidative Stress |
| Caspase-9 | Activation / Cleavage | Mitochondrial (Intrinsic) Pathway |
| Caspase-3 | Activation / Cleavage | Common Effector Pathway |
| Bcl-2 Protein | Decreased Expression | Mitochondrial Regulation |
| Bax Protein | Increased Expression | Mitochondrial Regulation |
| DNA Fragmentation | Increased | Late-Stage Apoptosis |
Modulation of Protein Kinase C (PKC) Pathways
The parent compound, Gnidimacrin (B1229004), is an exceptionally potent modulator of Protein Kinase C (PKC), a family of enzymes crucial for regulating cell growth, differentiation, and apoptosis. nih.govnih.gov Structure-activity relationship studies have indicated that the C-20 hydroxyl group, the site of esterification in this compound, is essential for Gnidimacrin's potent biological activity, suggesting that its modification could significantly alter its PKC-modulating effects. nih.govacs.org
Gnidimacrin functions as a PKC activator. nih.gov Its potent anti-cancer and anti-HIV activities are attributed to its ability to directly bind to and activate PKC enzymes at picomolar concentrations. nih.govresearchgate.net This activation mimics the function of the endogenous second messenger diacylglycerol (DAG).
A key feature of Gnidimacrin's action is its remarkable selectivity for specific PKC isoforms.
PKC βI and βII: Extensive research has demonstrated that Gnidimacrin is a selective activator of PKC βI and βII. nih.govresearchgate.netnih.gov This selectivity is critical, as different PKC isoforms can have opposing biological effects. The anti-proliferative action of Gnidimacrin in sensitive cancer cell lines, such as the K562 leukemia line, has been directly linked to the pronounced expression of PKC βII in these cells. nih.gov
Lack of PKC α and θ Activation: Significantly, Gnidimacrin does not activate PKC α, which is linked to tumor promotion, or PKC θ, which controls T-cell proliferation. nih.gov This isoform selectivity likely contributes to its potent therapeutic effects while avoiding some of the adverse effects associated with non-selective PKC activators. nih.gov
Table 2: PKC Isoform Selectivity of Gnidimacrin
| PKC Isoform | Response to Gnidimacrin | Associated Cellular Function |
|---|---|---|
| PKC βI | Activated | Signal Transduction, Cell Proliferation |
| PKC βII | Activated | Antitumor Action, Cell Cycle Regulation |
| PKC α | Not Affected | Tumor Promotion |
| PKC θ | Not Affected | T-Cell Activation and Proliferation |
Cell Cycle Perturbation and Regulation
Both Gnidimacrin and palmitate have been shown to interfere with the cell cycle, a fundamental process for cell proliferation. However, they appear to do so at different phases.
Gnidimacrin and G1 Phase Arrest: Studies on the K562 human leukemia cell line revealed that Gnidimacrin induces a G1 phase arrest at growth-inhibitory concentrations. nih.gov This cell cycle blockade is associated with the inhibition of cyclin-dependent kinase 2 (cdk2) activity, a key regulator of the G1 to S phase transition. nih.gov The antitumor action of Gnidimacrin is therefore linked to its ability to halt cell division in the G1 phase through the modulation of PKC βII and subsequent suppression of cdk2. nih.gov
Palmitate and G2/M Phase Arrest: In contrast, studies on neuronal cells have shown that palmitic acid treatment can lead to cell cycle arrest at the G2/M checkpoint. nih.gov This effect was characterized by a decrease in the population of diploid (2N) cells and an accumulation of tetraploid (4N) cells, indicating a failure to complete mitosis. nih.gov
The differing effects of Gnidimacrin (G1 arrest) and palmitate (G2/M arrest) on cell cycle progression highlight the complex biological profile of the composite molecule, this compound, and underscore the need for direct mechanistic studies on the compound itself.
Induction of Cell Cycle Arrest in Specific Phases (e.g., G0/G1, G1, G2/M)
Mechanistic studies focusing on the antitumor properties of Gnidimacrin have demonstrated its ability to halt cell proliferation by inducing cell cycle arrest. Research using human leukemia K562 cells shows that Gnidimacrin is a potent protein kinase C (PKC) activator that arrests the cell cycle in the G1 phase. nih.govnih.gov This effect was observed at growth-inhibitory concentrations, with maximum G1 phase arrest occurring at a concentration of 0.005 µg/mL after a 24-hour exposure. nih.gov The induction of cell cycle arrest is a key component of the compound's antitumor activity, preventing the division and propagation of malignant cells. nih.gov
| Compound | Cell Line | Affected Phase | Key Finding | Reference |
|---|---|---|---|---|
| Gnidimacrin | K562 (Human Leukemia) | G1 Phase | Induces G1 phase arrest at growth-inhibitory concentrations. | nih.govnih.gov |
Influence on Key Cell Cycle Regulators (e.g., cyclins, cyclin-dependent kinases, p21, p53, c-Myc, cyclin B1/cell division cycle 2 complex)
The G1 phase arrest induced by Gnidimacrin is orchestrated through its influence on several key cell cycle regulatory proteins. The primary mechanism identified is the inhibition of cyclin-dependent kinase 2 (cdk2) activity. nih.govnih.gov This inhibition is critical as cdk2, in complex with cyclin E, is essential for the progression from the G1 to the S phase of the cell cycle.
Further investigation reveals that Gnidimacrin's effect on cdk2 is multifaceted. The compound was found to reduce the expression of cdc25A, a phosphatase responsible for activating cdk2. nih.gov This suppression corresponds in a concentration- and time-dependent manner with the inhibition of cdk2 activity. nih.gov Additionally, a brief 4-hour exposure to Gnidimacrin was shown to transiently induce the cyclin-dependent kinase inhibitor p21(WAF1/Cip1), which can also contribute to cell cycle arrest. nih.gov However, the expression of cyclin E, the regulatory partner of cdk2, was not significantly influenced by Gnidimacrin treatment. nih.gov
| Regulator | Effect of Gnidimacrin | Cell Line | Outcome | Reference |
|---|---|---|---|---|
| Cyclin-dependent kinase 2 (cdk2) | Inhibition of kinase activity | K562 | Contributes to G1 arrest | nih.govnih.gov |
| cdc25A | Reduced expression | K562 | Prevents activation of cdk2 | nih.gov |
| p21(WAF1/Cip1) | Transient induction | K562 | Contributes to CDK inhibition | nih.gov |
| Cyclin E | No significant change in expression | K562 | - | nih.gov |
Interaction with Cellular Receptors and Associated Signaling Pathways
Gnidimacrin's potent anti-HIV activity is linked to its ability to interact with and modulate cellular receptors that the virus uses for entry, as well as associated signaling pathways that regulate viral replication.
Downregulation or Internalization of HIV-1 Receptors (CD4, CXCR4, CCR5)
A key mechanism of Gnidimacrin's anti-HIV action is the downregulation of the primary receptor and co-receptors required for viral entry into host T cells. Studies have shown that Gnidimacrin effectively downregulates the cell surface expression of both the CD4 receptor and the CXCR4 co-receptor on MT4 cells. plos.orgresearchgate.net This reduction in receptor availability presents a significant barrier to HIV-1 infection. Furthermore, Gnidimacrin has been observed to inhibit R5 viruses, which utilize the CCR5 co-receptor, indicating a broad-spectrum activity against viral entry mechanisms. plos.org This activity is crucial for its ability to inhibit de novo infection of peripheral blood mononuclear cells (PBMCs). plos.org
| Receptor | Effect of Gnidimacrin | Cell Type | Functional Consequence | Reference |
|---|---|---|---|---|
| CD4 | Downregulation | MT4 cells, PBMCs | Inhibition of HIV-1 entry | plos.orgresearchgate.net |
| CXCR4 | Downregulation | MT4 cells | Inhibition of X4-tropic HIV-1 entry | plos.orgresearchgate.net |
| CCR5 | Implied functional inhibition | PBMCs | Inhibition of R5-tropic HIV-1 infection | plos.org |
Impact on Akt/STAT/Src Signaling Pathways
The primary signaling mechanism associated with Gnidimacrin is the potent activation of Protein Kinase C (PKC). nih.gov Specifically, it has been shown to selectively activate PKC βI and βII isozymes. nih.gov PKC is a critical node in numerous signaling cascades that control cell growth, differentiation, and apoptosis. The antitumor effects of Gnidimacrin, including the induction of G1 cell cycle arrest, are believed to be mediated through its activation of PKC, particularly the βII isoform. nih.gov
While PKC activation can influence a wide array of downstream pathways, including those involving Akt, STAT, and Src, direct and detailed studies specifically elucidating the impact of Gnidimacrin or this compound on these particular signaling molecules are not extensively detailed in the current body of research. The connection between Src and STAT3 signaling has been identified as a mechanism in other contexts, such as therapeutic resistance in cancer, but a direct modulatory role for Gnidimacrin on these specific pathways has yet to be fully characterized. nih.govnih.gov Therefore, the activation of PKC remains the most well-defined signaling event in the mechanism of action for Gnidimacrin. nih.govnih.gov
Structure Activity Relationship Sar Studies of Gnidimacrin 20 Palmitate and Its Analogues
Influence of the 20-Palmitate Esterification on Biological Activity
The esterification of the C-20 hydroxyl group with palmitic acid is a key structural feature of gnidimacrin-20-palmitate, distinguishing it from its parent compound, gnidimacrin (B1229004). This modification has profound implications for the molecule's physicochemical properties and, consequently, its biological activity.
Specific preclinical pharmacokinetic data for this compound is not extensively detailed in the available literature. However, the introduction of a long-chain fatty acid like palmitate at the C-20 position significantly increases the lipophilicity of the molecule. This increased lipid solubility is generally expected to influence its absorption, distribution, metabolism, and excretion (ADME) profile. While direct evidence is pending, it is plausible that the enhanced lipophilicity could lead to improved oral bioavailability and better penetration across biological membranes, although it might also result in increased plasma protein binding and sequestration in adipose tissues. Studies on other gnidimacrin derivatives have shown that even with ester linkages, some analogues can exhibit considerable stability in plasma, with half-lives exceeding 20 hours, suggesting that the core daphnane (B1241135) structure is relatively robust. nih.govnih.gov
The 20-palmitate ester has a discernible impact on the antineoplastic potency of gnidimacrin. In a preclinical in vivo model using mice with P-388 leukemia, both gnidimacrin and this compound demonstrated significant antileukemic activity. Interestingly, this compound showed optimal therapeutic efficacy at a slightly higher dosage range (30-50 µg/kg) compared to gnidimacrin (12-16 µg/kg). At these respective optimal doses, this compound achieved a T/C (treated vs. control) value of approximately 190, while gnidimacrin reached a T/C value of about 180. These findings suggest that while both compounds are potent antileukemic agents, the 20-palmitate esterification modulates the dose at which optimal activity is observed.
| Compound | Optimal Dosage (µg/kg) | T/C Value (%) |
|---|---|---|
| Gnidimacrin | 12-16 | ~180 |
| This compound | 30-50 | ~190 |
Role of the Macrocyclic Orthoester Moiety in Bioactivity
A defining feature of gnidimacrin and its analogues is the presence of a macrocyclic ring that incorporates an orthoester. This structural element is believed to play a critical role in the high potency of these compounds. nih.gov The macrocyclic ring spans the daphnane skeleton, and its presence significantly enhances biological potency when compared to daphnanes lacking this feature. nih.gov It is hypothesized that this macrocyclic orthoester moiety helps to constrain the molecule in a specific conformation that is optimal for binding to its biological targets, such as protein kinase C (PKC) isoforms. nih.govnih.gov The orthoester itself is a unique functional group within this class of molecules and is considered a crucial part of the pharmacophore.
Significance of Specific Functional Groups and Structural Modifications on Potency and Selectivity
SAR studies on a variety of gnidimacrin analogues have revealed that specific functional groups and structural features are critical for both the potency and selectivity of their biological effects.
The integrity of the 5/7/6 tricyclic ring system, particularly the A-ring, is important for the anti-HIV activity of daphnane diterpenoids. Studies on related compounds have shown that cleavage of the A-ring structure can lead to a significant decrease in anti-HIV potency. This suggests that the intact A-ring is a key component for maintaining the appropriate conformation for interaction with viral or cellular targets.
The substitution at the C-20 position has a profound influence on the biological activity of gnidimacrin analogues, particularly their anti-HIV potency. Research has indicated that a free hydroxyl group at the C-20 position is essential for potent anti-HIV activity. nih.govnih.gov Esterification of the 20-OH group, including with a palmitate ester, generally leads to a reduction in anti-HIV efficacy. nih.gov This is in contrast to its effect on antineoplastic activity, where the palmitate ester maintains high potency. This highlights a divergence in the SAR for these two distinct biological activities.
| C-20 Substitution | Effect on Anti-HIV Activity | Effect on Antineoplastic Activity |
|---|---|---|
| -OH (Gnidimacrin) | Potent | Potent |
| -O-Palmitate (this compound) | Reduced Potency | Potent |
Criticality of Hydroxyl Substituents at C-5 and C-20 for Anti-HIV Activity
SAR studies have consistently highlighted the indispensable role of the hydroxyl groups at the C-5 and C-20 positions of the gnidimacrin scaffold for potent anti-HIV activity. nih.govnih.gov Investigations involving the modification of these functional groups have demonstrated a significant reduction or complete loss of antiviral potency, establishing them as crucial for the compound's mechanism of action.
Specifically, any modification to the hydroxyl group at the C-5 position has been shown to be detrimental to the anti-HIV activity. For instance, the acetylation of the 5-OH group in a gnidimacrin analogue resulted in a substantial increase in the IC50 value to over 1 nM, indicating a significant loss of potency. nih.gov This suggests that a free hydroxyl group at C-5 is pivotal for the biological activity of these compounds.
Similarly, the hydroxyl group at the C-20 position is deemed essential for maintaining high anti-HIV efficacy. nih.govnih.gov The primary alcohol at this position is a key feature, and its modification or removal leads to a marked decrease in antiviral activity. The importance of these hydroxyl groups is believed to be linked to their ability to form critical hydrogen bonds with residues within the activator binding groove of Protein Kinase C (PKC) isoforms, which are the biological targets of gnidimacrin. nih.gov
The following table summarizes the impact of modifications at the C-5 and C-20 positions on the anti-HIV activity of gnidimacrin analogues.
| Compound/Modification | Position of Modification | Type of Modification | Anti-HIV Activity (IC50) | Reference |
| Gnidimacrin | - | - | Picomolar range | nih.gov |
| 5-acetoxy derivative | C-5 | Acetylation | > 1 nM | nih.gov |
| C-20 Modified Analogues | C-20 | Esterification | Generally reduced potency | nih.gov |
This table is interactive. Users can sort the data by clicking on the column headers.
Impact of Aromatic Acyl Groups at C-20
While the hydroxyl group at C-20 is considered essential for optimal activity, studies have explored the effects of its esterification, including with aromatic acyl groups, to further probe the SAR at this position. The primary hydroxyl group at C-20 has been subjected to esterification with various acid anhydrides and chlorides to produce a series of C-20 ester analogues. nih.gov
These findings suggest that while the C-20 position can tolerate some modification, bulky aromatic acyl groups may sterically hinder the optimal binding of the molecule to its target, thereby reducing its anti-HIV efficacy. The data from these C-20 esterification studies are crucial for understanding the spatial and electronic requirements for potent anti-HIV activity within the gnidimacrin class of compounds.
The table below presents data on gnidimacrin analogues with modifications at the C-20 position.
| Compound ID | C-20 Substituent | Resulting Functional Group | Impact on Anti-HIV Activity | Reference |
| 19f | (1S)-camphanic chloride | Ester | Evaluated for HIV replication | nih.gov |
| 19h | trans-4-methoxycinnamoyl chloride | Aromatic Ester | Evaluated for HIV replication | nih.gov |
| 19a-e, 19g | Various acid anhydrides | Ester | Evaluated for HIV replication | nih.gov |
This table is interactive. Users can sort the data by clicking on the column headers.
Synergistic and Combination Research Approaches with Gnidimacrin 20 Palmitate
Synergistic Reactivation of Latent HIV with Other Latency Reversing Agents or Histone Deacetylase Inhibitors
A primary obstacle in eradicating HIV-1 is the persistence of latent viral reservoirs in the body. A key strategy to overcome this is the "shock and kill" approach, which involves reactivating the latent virus with Latency Reversing Agents (LRAs), making the infected cells visible to the immune system for destruction. Research has shown that combining different classes of LRAs can lead to a more potent and synergistic effect in reactivating latent HIV.
Gnidimacrin (B1229004), a potent protein kinase C (PKC) agonist, has demonstrated the ability to significantly reduce the frequency of HIV-1 latently infected cells at very low concentrations. nih.gov Studies have explored its synergistic potential when combined with other LRAs, particularly Histone Deacetylase Inhibitors (HDACIs), which represent another major class of LRAs.
In preclinical studies, the combination of gnidimacrin (GM) with a selective HDAC inhibitor, thiophenyl benzamide (B126) (TPB), has shown strong synergistic effects in activating latent HIV-1. nih.gov In a cell line model of latent HIV infection (U1 cells), the combination of GM and TPB resulted in a more rapid and robust activation of HIV-1 p24 expression, a marker of viral replication, compared to either agent alone. nih.gov While TPB on its own had minimal effect, and GM alone induced a significant activation, the combination led to a faster peak in p24 levels. nih.gov
This synergistic effect was also observed in peripheral blood mononuclear cells (PBMCs) from HIV-1 patients on successful antiretroviral therapy. The combination of GM and TPB was found to be more effective at reducing the frequency of latently infected cells than GM alone. nih.gov Specifically, while GM alone caused a 5-fold reduction in the frequency of HIV-infected cells compared to the control, the combination of GM and TPB resulted in a more than 3-fold further decrease. nih.gov
These findings suggest that the combination of a PKC agonist like gnidimacrin with an HDAC inhibitor can be a more effective strategy for reactivating latent HIV, potentially at lower, less toxic concentrations of each agent. nih.gov
Below is a data table summarizing the key findings from a study on the synergistic effects of Gnidimacrin (GM) and Thiophenyl Benzamide (TPB) on latent HIV-1 activation.
Table 1: Synergistic Effect of Gnidimacrin (GM) and Thiophenyl Benzamide (TPB) on HIV-1 p24 Production in U1 Cells
| Treatment | Peak p24 Level (pg/mL) | Time to Peak (Days) |
| Control (DMSO) | < 50 | N/A |
| TPB (0.57 µM) | ~100 | N/A |
| GM (26 pM) | ~800 | 9 |
| GM (26 pM) + TPB (0.57 µM) | ~1200 | 6 |
Data is approximated from graphical representations in the source study. nih.gov
Advanced Research Directions and Translational Potential of Gnidimacrin 20 Palmitate
Gnidimacrin-20-palmitate as a Fundamental Research Tool in Diterpenoid Biology
The intricate structure and potent biological activity of daphnane (B1241135) diterpenoids like gnidimacrin (B1229004) and its derivatives make them valuable tools for dissecting complex cellular signaling pathways. This compound can serve as a crucial molecular probe to investigate the nuances of diterpenoid-protein interactions and their downstream effects. While specific studies on the 20-palmitate derivative are limited, the foundational research on gnidimacrin provides a roadmap for its application.
Gnidimacrin is a potent activator of Protein Kinase C (PKC), particularly the PKCβ isoform. This activity is central to its biological effects, including its anti-HIV and antineoplastic properties. This compound, with its lipophilic palmitate chain, could be utilized to explore how lipid modifications influence the interaction of daphnane diterpenoids with PKC and other cellular membranes. This can provide insights into the subcellular localization of these interactions and how membrane composition might modulate PKC activation.
Furthermore, the study of this compound can contribute to a deeper understanding of the structure-activity relationships (SAR) within the daphnane family. By comparing its biological activity profile with that of gnidimacrin and other derivatives, researchers can elucidate the role of the C-20 ester in modulating potency, selectivity, and pharmacokinetic properties. This is particularly relevant as studies on gnidimacrin derivatives have indicated that a free hydroxyl group at the C-20 position appears to be optimal for anti-HIV activity, suggesting that the palmitate ester may direct the molecule towards different biological applications. nih.gov
Potential for Further Pharmaceutical Development Pathways
The initial discovery of this compound highlighted its potent antileukemic activity. nih.gov This foundational finding points towards oncology as a primary pathway for its pharmaceutical development. The development of this compound as an anticancer agent would likely involve extensive preclinical studies to define its spectrum of activity against various cancer cell lines, followed by in vivo studies in animal models to assess efficacy and tolerability.
In addition to its antileukemic properties, the structural similarity of this compound to gnidimacrin suggests potential applications in other therapeutic areas. Gnidimacrin has been extensively studied for its ability to activate latent HIV-1 reservoirs, a key strategy in the "shock and kill" approach to HIV eradication. nih.gov Although modifications at the C-20 position have been shown to reduce anti-HIV potency in some gnidimacrin analogs, the unique properties of the palmitate ester may warrant investigation in this context, potentially offering a different pharmacokinetic profile or targeting different cellular compartments.
The development of this compound could also explore its potential as an immunomodulatory agent. PKC activators are known to have profound effects on the immune system. Future research could investigate the impact of this compound on various immune cell populations, such as T cells, B cells, and natural killer cells, to identify potential applications in immunotherapy or for the treatment of autoimmune diseases.
Strategic Chemical Modification and Derivative Synthesis for Enhanced Efficacy
The complex structure of this compound offers multiple sites for strategic chemical modification to enhance its therapeutic properties. The synthesis of novel derivatives can aim to improve potency, selectivity, and pharmacokinetic parameters such as solubility, metabolic stability, and bioavailability.
Structure-activity relationship studies on the parent compound, gnidimacrin, have provided valuable insights that can guide the modification of this compound. For instance, it has been established that the hydroxyl groups at C-5 and C-20 are crucial for the anti-HIV activity of gnidimacrin. nih.govnih.gov While this suggests that the 20-palmitate ester might not be ideal for this specific application, it also highlights the importance of this position for biological activity.
Future synthetic efforts could focus on modifying the palmitate chain itself, for example, by altering its length, introducing unsaturation, or adding functional groups. These changes could influence the molecule's interaction with cell membranes and target proteins. Another approach would be to modify other parts of the gnidimacrin scaffold while retaining the 20-palmitate ester, to explore how this group interacts with other modifications to modulate activity.
The following table outlines potential strategic chemical modifications of the this compound scaffold and the rationale behind them:
| Modification Site | Type of Modification | Rationale for Enhanced Efficacy |
| Palmitate Chain | Varying chain length | Optimize lipophilicity and membrane interaction. |
| Introduction of unsaturation | Alter conformational flexibility and binding affinity. | |
| Addition of polar functional groups | Improve solubility and pharmacokinetic properties. | |
| C-3 Position | Esterification with aromatic groups | Potentially retain or enhance antiproliferative activity. |
| C-5 Position | Derivatization (e.g., etherification) | Modulate PKC binding and selectivity. |
| Aromatic Ring | Substitution with electron-withdrawing or -donating groups | Fine-tune electronic properties and target interactions. |
Exploration of Novel Biological Targets and Cellular Pathways
While Protein Kinase C is a well-established target of gnidimacrin and likely this compound, the full spectrum of their biological targets and affected cellular pathways is not yet completely understood. The unique structural features of this compound, particularly the long-chain fatty acid ester, may enable it to interact with novel biological targets that are not engaged by its parent compound.
The palmitate moiety itself is known to be involved in various cellular processes, including protein palmitoylation, a post-translational modification that affects protein trafficking, localization, and function. It is conceivable that this compound could interfere with these processes or be recognized by specific lipid-binding proteins.
Future research should employ a range of modern techniques to identify novel targets and pathways. These could include proteomic approaches such as affinity chromatography with immobilized this compound to pull down interacting proteins, as well as transcriptomic and metabolomic analyses to obtain a global view of the cellular response to treatment.
The following table summarizes potential novel biological targets and cellular pathways for exploration:
| Potential Target/Pathway | Rationale for Investigation | Potential Therapeutic Implication |
| Protein Palmitoylation Enzymes | The palmitate moiety could interact with enzymes involved in protein acylation. | Modulation of signaling pathways dependent on palmitoylation. |
| Lipid-Gated Ion Channels | The lipophilic nature of the molecule may allow it to modulate the function of ion channels embedded in the cell membrane. | Neurological or cardiovascular applications. |
| Endoplasmic Reticulum Stress Pathways | Palmitate is known to induce ER stress, and this compound could have similar or distinct effects. nih.gov | Cancer therapy, metabolic diseases. |
| Wnt/β-catenin Signaling | Some studies have shown that palmitate can affect components of the Wnt signaling pathway. | Developmental biology research, oncology. |
| Nuclear Receptors | The lipophilic character of this compound may facilitate its interaction with nuclear receptors that bind to fatty acids or related molecules. | Metabolic diseases, inflammation. |
Conclusion and Future Perspectives in Gnidimacrin 20 Palmitate Research
Summary of Key Academic Discoveries and Contributions to Chemical Biology
The initial discovery of Gnidimacrin-20-palmitate was a landmark in natural product chemistry. Researchers S. Morris Kupchan and his colleagues first reported its isolation and characterization in 1976. nih.govacs.org Their work revealed a novel macrocyclic diterpenoid ester with significant antileukemic activity in murine models. nih.govacs.org This finding was a crucial contribution, highlighting the potential of complex natural products as leads for anticancer therapies.
Subsequent research has pivoted towards the compound's remarkable anti-HIV activity. While much of this research has focused on its parent compound, Gnidimacrin (B1229004), the findings have significant implications for this compound. Gnidimacrin has been shown to activate latent HIV-1 replication at picomolar concentrations, a critical step in the "shock and kill" strategy for eradicating the virus. nih.govnih.gov This activity is mediated through the activation of protein kinase C (PKC), a family of enzymes involved in various cellular signaling pathways. nih.gov Specifically, Gnidimacrin is a selective activator of PKC βI and βII. nih.gov This selective activation is a key discovery, as it offers a more targeted approach with potentially fewer side effects compared to non-selective PKC activators.
Structure-activity relationship (SAR) studies on Gnidimacrin and its derivatives have further illuminated the chemical features crucial for its biological activity. These studies have revealed that modifications to the core daphnane (B1241135) skeleton can significantly impact potency and efficacy. For instance, the hydroxyl groups at positions C-5 and C-20 have been identified as essential for anti-HIV activity. nih.govnih.gov This detailed understanding of the molecule's pharmacophore is invaluable for the design of novel, more potent analogs.
Unaddressed Research Questions and Methodological Challenges in this compound Studies
Despite the significant progress in understanding Gnidimacrin and its analogs, several research questions and methodological challenges remain, particularly for this compound.
A primary unaddressed question is the precise role of the C-20 palmitate ester in modulating the biological activity of the parent Gnidimacrin molecule. While the palmitate group may influence the compound's lipophilicity and, consequently, its pharmacokinetic properties, the exact impact on its interaction with PKC and its anti-HIV or antileukemic efficacy is not fully understood. Comparative studies detailing the potency, cellular uptake, and in vivo distribution of Gnidimacrin versus this compound are lacking.
A significant methodological challenge is the limited availability of this compound from its natural source. The isolation of daphnane-type diterpenoids is often a low-yield process, which hampers extensive biological evaluation and preclinical development. The complex structure of these molecules also presents a formidable challenge for total synthesis. While progress has been made in the synthesis of the daphnane core, the development of a scalable and efficient synthesis of this compound remains an unmet goal.
Furthermore, a deeper understanding of the downstream signaling pathways activated by this compound is needed. While PKC activation is established as the primary mechanism, the specific cellular events that follow, leading to either cancer cell apoptosis or latent HIV-1 activation, require further elucidation. Advanced proteomic and genomic approaches could be employed to map these intricate signaling networks.
Another challenge lies in the potential for off-target effects and toxicity. As potent activators of a key signaling enzyme, Gnidimacrin and its derivatives could have unintended biological consequences. Rigorous toxicological studies are necessary to assess the safety profile of this compound before it can be considered for any therapeutic application.
Trajectories for Future Investigations into this compound and its Biological Implications
The future of this compound research is poised to move in several exciting directions, building upon the foundational discoveries and addressing the current challenges.
A critical future trajectory is the development of a robust synthetic route to this compound and a library of its analogs. This would not only secure a sustainable supply for research but also enable a more systematic exploration of the structure-activity relationship. Specifically, analogs with modifications to the palmitate chain could be synthesized to investigate the influence of the ester group on activity and pharmacokinetics. This could lead to the identification of derivatives with improved therapeutic indices.
Future investigations should also focus on elucidating the detailed molecular interactions between this compound and its target, PKC. High-resolution structural biology techniques, such as cryo-electron microscopy, could provide invaluable insights into the binding mode and the conformational changes induced in the enzyme upon ligand binding. This knowledge would be instrumental in the rational design of next-generation PKC modulators.
In the context of HIV research, a key future direction is to evaluate the efficacy of this compound in combination with other antiretroviral drugs and latency-reversing agents. mdpi.comnijournals.org The "shock and kill" strategy requires both the reactivation of the latent virus and its subsequent elimination by the immune system or antiviral drugs. Investigating the synergistic effects of this compound with other therapeutic modalities is a crucial step towards developing a curative therapy for HIV.
Furthermore, exploring the potential of this compound in other therapeutic areas is a promising avenue. Given its mechanism of action as a PKC activator, it could be investigated for its effects on other diseases where PKC signaling is dysregulated, such as certain cancers and neurological disorders.
Finally, the development of targeted drug delivery systems for this compound could help to enhance its therapeutic efficacy while minimizing potential side effects. Encapsulating the compound in nanoparticles or conjugating it to targeting moieties could improve its delivery to specific cell types, such as latently infected T cells or cancer cells.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Gnidimacrin-20-palmitate, and how can researchers ensure reproducibility?
- Answer : Synthesis typically involves esterification of Gnidimacrin with palmitic acid under controlled catalytic conditions (e.g., lipase-mediated or chemical catalysis). To ensure reproducibility, researchers should:
- Document reagent purity, solvent ratios, temperature, and reaction time in detail .
- Include NMR and HPLC data for intermediate and final product characterization, adhering to IUPAC guidelines for spectral interpretation .
- Validate protocols using positive controls (e.g., commercial standards) and replicate experiments across independent labs to confirm yield consistency .
Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound?
- Answer : Use cell-based models (e.g., cancer cell lines, primary cultures) with rigorous controls:
- Include dose-response curves (0.1–100 µM) and time-course studies to assess potency and kinetics .
- Pair with cytotoxicity assays (e.g., MTT, LDH release) to differentiate therapeutic effects from nonspecific toxicity .
- Validate findings using orthogonal methods (e.g., Western blotting for protein targets, fluorescence microscopy for subcellular localization) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Answer : Prioritize hyphenated techniques:
- LC-MS/MS for molecular weight confirmation and impurity profiling .
- 2D-NMR (e.g., HSQC, COSY) to resolve stereochemical ambiguities and verify ester bond formation .
- X-ray crystallography (if crystalline) for absolute configuration determination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Answer : Conduct a meta-analysis with strict inclusion criteria:
- Compare experimental variables (e.g., cell lines, assay conditions, solvent carriers) to identify confounding factors .
- Use statistical tools (e.g., Bland-Altman plots, hierarchical clustering) to quantify data variability .
- Replicate key experiments under standardized conditions (e.g., OECD guidelines) to isolate biological vs. methodological discrepancies .
Q. What strategies optimize the stability of this compound in biological matrices for pharmacokinetic studies?
- Answer : Stability testing should include:
- Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation pathways .
- Matrix effects analysis : Use human plasma/serum to assess protein binding and enzymatic hydrolysis; stabilize with protease inhibitors or cold-chain storage .
- LC-MS/MS method validation : Ensure specificity, accuracy (≥90%), and precision (RSD ≤15%) across biological replicates .
Q. How should interdisciplinary teams structure collaborative projects on this compound’s mechanism of action?
- Answer : Adopt a framework integrating:
- Computational modeling : Molecular docking to predict target interactions (e.g., kinase domains) .
- Omics integration : Transcriptomics/proteomics to map signaling pathways altered by treatment .
- In vivo validation : Use transgenic models (e.g., CRISPR-edited animals) to test computational predictions .
- Regular cross-disciplinary reviews to align hypotheses, data formats, and timelines .
Q. What criteria determine whether contradictory findings on this compound’s efficacy warrant further investigation?
- Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Assess if discrepancies arise from methodological flaws (e.g., poor controls, small sample sizes) .
- Evaluate translational potential using preclinical-to-clinical correlation metrics (e.g., EC50 vs. plasma concentrations in animal models) .
- Prioritize studies addressing gaps identified in systematic reviews or meta-analyses .
Data Management & Reporting
Q. How should researchers structure supplemental materials for studies on this compound to enhance transparency?
- Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Include raw spectral data (NMR, MS), crystallographic files (.cif), and statistical scripts (R/Python) .
- Annotate tables/figures with error margins (e.g., SD, 95% CI) and effect sizes (e.g., Cohen’s d) .
- Use persistent identifiers (DOIs) for datasets uploaded to repositories like Zenodo or ChEMBL .
Q. What are common pitfalls in interpreting dose-response relationships for this compound, and how can they be mitigated?
- Answer : Avoid:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
